4-Chloro-N-pyrimidin-2-yl-benzenesulfonamide
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Overview
Description
4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The pyrimidine moiety in this compound is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidines are significant in medicinal chemistry due to their presence in DNA and RNA, making them crucial for various biological processes .
Preparation Methods
The synthesis of 4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multi-component reactions. One common synthetic route includes the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine using diethyl ammonium hydrogen sulfate as an ionic liquid under reflux conditions . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include ammonium acetate, dimethylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s pyrimidine moiety makes it relevant in studies involving DNA and RNA interactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide can be compared with other benzenesulfonamides and pyrimidine derivatives:
Similar Compounds: Other benzenesulfonamides, such as sulfadiazine and sulfamethoxazole, share similar structural features but differ in their specific substituents and biological activities.
By understanding the synthesis, reactions, applications, and mechanisms of 4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide, researchers can explore its full potential in various scientific fields.
Properties
CAS No. |
99074-46-1 |
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Molecular Formula |
C10H8ClN3O2S |
Molecular Weight |
269.71 g/mol |
IUPAC Name |
4-chloro-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H8ClN3O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,(H,12,13,14) |
InChI Key |
VGFPYDAFDSFDFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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